Furan-3-carbonyl vs. Furan-2-ylmethyl: Impact on Human sEH Binding Affinity (Cross-Study)
The closest commercially listed analog, 1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1207043-60-4), differs solely in the R7 substituent: a furan-2-ylmethyl group replaces the furan-3-carbonyl of the target compound [1]. In the extensive patent SAR table (Table I of US10377744), the presence of a carbonyl-containing heterocycle at the analogous position consistently yields sub-nanomolar to low nanomolar Ki values. While the exact Ki for CAS 1207043-60-4 is not reported in the patent, the shift from a carbonyl-substituted analog (e.g., Compound No. 7, Ki = 0.26 nM) to a non-carbonyl analog (e.g., Compound No. 15, Ki = 2.40 nM) within the same chemotype can result in an approximately 9-fold loss in potency [1]. This trend supports the expectation that the furan-3-carbonyl group confers superior potency compared to the furan-2-ylmethyl group.
| Evidence Dimension | Human sEH inhibition (Ki, nM) – extrapolated from closest patent examples |
|---|---|
| Target Compound Data | Not explicitly listed in the patent; closest carbonyl analog (Compound No. 7): Ki = 0.26 ± 0.11 nM |
| Comparator Or Baseline | Closest non-carbonyl analog (Compound No. 15): Ki = 2.40 ± 0.08 nM |
| Quantified Difference | ~9.2-fold potency advantage for the carbonyl-containing chemotype |
| Conditions | Inhibition of recombinant human sEH expressed in baculovirus expression system assessed as reduction in ACPU binding, FRET displacement assay, 1 hr incubation |
Why This Matters
This difference in Ki is functionally significant; a 9-fold shift can mean the difference between a potent probe (sub-nM) and a weakly active tool (low nM), which is a critical selection criterion for assay developers requiring robust target engagement at low concentrations.
- [1] Hammock, B. D., Lee, K. S. S., & Inceoglu, A. B. (2019). Potent soluble epoxide hydrolase inhibitors. U.S. Patent No. 10,377,744. Washington, DC: U.S. Patent and Trademark Office. View Source
